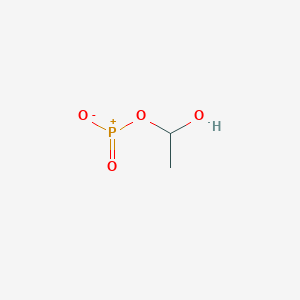

(1-Hydroxyethoxy)(oxo)phosphaniumolate

Descripción

(1-Hydroxyethoxy)(oxo)phosphaniumolate is an organophosphorus compound characterized by a central phosphorus atom bonded to a 1-hydroxyethoxy group (HOCH₂CH₂O⁻), an oxo group (O=), and an additional oxygen atom, forming a phosphaniumolate structure. This compound likely exists as a sodium salt in its stable form, enhancing its solubility in aqueous environments. The hydroxyethoxy group contributes to its hydrophilic nature, while the oxo group influences its electronic configuration and reactivity.

Propiedades

Número CAS |

92835-73-9 |

|---|---|

Fórmula molecular |

C2H5O4P |

Peso molecular |

124.03 g/mol |

Nombre IUPAC |

1-hydroxyethoxy-oxido-oxophosphanium |

InChI |

InChI=1S/C2H5O4P/c1-2(3)6-7(4)5/h2-3H,1H3 |

Clave InChI |

JRXZNNHUCYZSPZ-UHFFFAOYSA-N |

SMILES canónico |

CC(O)O[P+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Hydroxyethoxy)(oxo)phosphaniumolate typically involves the reaction of appropriate phosphorus-containing precursors with hydroxyethoxy reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of (1-Hydroxyethoxy)(oxo)phosphaniumolate may involve large-scale reactions using optimized processes to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions

(1-Hydroxyethoxy)(oxo)phosphaniumolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert it to lower oxidation state species.

Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction can produce hydroxyphosphorus derivatives.

Aplicaciones Científicas De Investigación

(1-Hydroxyethoxy)(oxo)phosphaniumolate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which (1-Hydroxyethoxy)(oxo)phosphaniumolate exerts its effects involves interactions with molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, while the oxo group may engage in coordination with metal ions or other species. These interactions can modulate the activity of enzymes, receptors, or other biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares (1-Hydroxyethoxy)(oxo)phosphaniumolate with two structurally related organophosphorus compounds identified in the evidence:

Key Structural and Functional Differences:

Substituent Effects :

- The 1-hydroxyethoxy group in the target compound introduces a hydroxyl moiety absent in the analogs. This increases hydrophilicity and acidity compared to the ethoxy or diethoxy groups in Disodium (Ethoxyoxydophosphanyl) formate and Ethyl (Diethoxyphosphoryl) formate.

- The oxo group common to all three compounds enhances electrophilicity at the phosphorus center, but the presence of formate in the analogs modifies their degradation pathways.

Solubility and Stability: Sodium salts (e.g., Disodium (Ethoxyoxydophosphanyl) formate) exhibit high water solubility, suggesting similar behavior for the target compound. Ethyl (Diethoxyphosphoryl) formate’s lower solubility aligns with its non-ionic structure, highlighting the target compound’s advantage in aqueous applications.

Reactivity :

- The hydroxy group in the target compound may accelerate hydrolysis under acidic or basic conditions, whereas the ethoxy groups in analogs provide steric and electronic stabilization .

Research Findings and Implications

Pharmaceutical Relevance :

- Sodium salts like Disodium (Ethoxyoxydophosphanyl) formate are used as reference standards in drug quality control, suggesting analogous regulatory applications for (1-Hydroxyethoxy)(oxo)phosphaniumolate .

Synthetic Challenges :

- The hydroxyethoxy group’s polarity complicates purification compared to ethoxy analogs, necessitating advanced chromatographic techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.